Computational Physicochemical Profiling: 2-(Methylamino)-4,6-pyrimidinediol vs. 2-Amino, 2-Dimethylamino, and Unsubstituted Analogs
Among the four closest 2-substituted pyrimidine-4,6-diol analogs, 2-(Methylamino)-4,6-pyrimidinediol occupies a distinct intermediate property space. It exhibits XLogP3 = -1 (vs. -1.4 for 2-amino and -0.9 for dimethylamino and unsubstituted) . It has 3 H-bond donors (identical to 2-amino but +1 relative to dimethylamino and unsubstituted) and a TPSA of 73.7 Ų (intermediate between the 2-amino analog at 87.7 Ų and the dimethylamino analog at 64.9 Ų) . Rotatable bond count is 1, distinguishing it from the fully rigid 2-amino analog (0 rotatable bonds) . These differences cumulatively produce a distinct oral drug-likeness profile.
| Evidence Dimension | Computed molecular descriptors (LogP, HBD, HBA, TPSA, RotBonds) |
|---|---|
| Target Compound Data | XLogP3 = -1; HBD = 3; HBA = 3; TPSA = 73.7 Ų; RotBond = 1 |
| Comparator Or Baseline | 2-Amino analog: XLogP3 = -1.4; HBD = 3; HBA = 3; TPSA = 87.7 Ų; RotBond = 0. 2-Dimethylamino analog: XLogP3 = -0.9; HBD = 2; HBA = 3; TPSA = 64.9 Ų; RotBond = 1. 4,6-Dihydroxypyrimidine: XLogP3 = -0.9; HBD = 2; HBA = 3; TPSA = 61.7 Ų; RotBond = 0. |
| Quantified Difference | LogP difference: Δ = +0.4 (vs. 2-amino), Δ = -0.1 (vs. dimethylamino). HBD difference: Δ = 0 (vs. 2-amino), Δ = +1 (vs. dimethylamino and unsubstituted). TPSA difference: Δ = -14.0 Ų (vs. 2-amino), Δ = +8.8 Ų (vs. dimethylamino). |
| Conditions | All values computed by PubChem (Cactvs 3.4.8.18 / XLogP3 3.0, 2019-2025 releases) |
Why This Matters
The intermediate lipophilicity and H-bonding capacity of 2-(Methylamino)-4,6-pyrimidinediol predict distinct solubility, permeability, and binding characteristics that neither the more polar 2-amino nor the less polar dimethylamino analog can replicate—critical for procurement decisions in lead optimization campaigns where a specific property window is required.
- [1] PubChem. Computed Properties: CID 816954 (target), CID 66131 (2-amino), CID 320025 (2-dimethylamino), CID 14512 (unsubstituted). Accessed April 2026. View Source
